molecular formula C15H16N2O3 B12746317 7,8,9,10-Tetrahydro-4-oxo-4H-pyrimido(1,2-b)isoquinoline-3-carboxylic acid ethyl ester CAS No. 93587-46-3

7,8,9,10-Tetrahydro-4-oxo-4H-pyrimido(1,2-b)isoquinoline-3-carboxylic acid ethyl ester

Cat. No.: B12746317
CAS No.: 93587-46-3
M. Wt: 272.30 g/mol
InChI Key: XGYZBBQVRSDCQM-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydro-4-oxo-4H-pyrimido(1,2-b)isoquinoline-3-carboxylic acid ethyl ester is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused ring system that includes both pyrimidine and isoquinoline moieties, making it a valuable scaffold for the development of new pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Tetrahydro-4-oxo-4H-pyrimido(1,2-b)isoquinoline-3-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of an appropriate isoquinoline derivative with a pyrimidine precursor under acidic or basic conditions. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydro-4-oxo-4H-pyrimido(1,2-b)isoquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7,8,9,10-Tetrahydro-4-oxo-4H-pyrimido(1,2-b)isoquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydro-4-oxo-4H-pyrimido(1,2-b)isoquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8,9,10-Tetrahydro-4-oxo-4H-pyrimido(1,2-b)isoquinoline-3-carboxylic acid ethyl ester is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

93587-46-3

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 4-oxo-7,8,9,10-tetrahydropyrimido[1,2-b]isoquinoline-3-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-2-20-15(19)12-8-16-13-7-10-5-3-4-6-11(10)9-17(13)14(12)18/h7-9H,2-6H2,1H3

InChI Key

XGYZBBQVRSDCQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C3CCCCC3=CN2C1=O

Origin of Product

United States

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